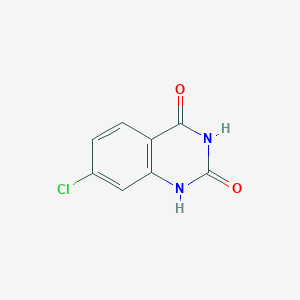
7-Cloroquinazolina-2,4(1H,3H)-diona
Descripción general
Descripción
Synthesis Analysis
The synthesis of 7-Chloroquinazoline-2,4(1h,3h)-dione derivatives can be performed using various catalytic systems and reactions. For example, Bronsted acidic ionic liquids have been used as efficient and reusable catalysts for the one-pot synthesis of hydroquinazoline-2,5-diones under thermal and solvent-free conditions, yielding high product yields in minutes (Kefayati et al., 2012). Additionally, organocatalytic methods have been applied to produce 7-chloroquinoline-1,2,3-triazoyl carboxamides, demonstrating the versatility and efficiency of modern synthetic approaches (Wilhelm et al., 2014).
Molecular Structure Analysis
The molecular structure of 7-Chloroquinazoline-2,4(1h,3h)-dione derivatives has been elucidated through various techniques, including X-ray crystallography. The crystal structure analysis provides insights into the bond lengths, bond angles, and overall molecular geometry, which are crucial for understanding the chemical reactivity and physical properties of these compounds (Candan et al., 2001).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, such as nucleophilic substitution, which can lead to the formation of biologically active ortho-quinone derivatives. The reactivity pattern of these compounds is influenced by their molecular structure, particularly the placement of chloro and other substituent groups, which can dictate the course of chemical reactions (Kim et al., 2003).
Physical Properties Analysis
The physical properties of 7-Chloroquinazoline-2,4(1h,3h)-dione derivatives, such as melting points, solubility, and crystalline structure, are determined by their molecular arrangement and intermolecular interactions. These properties are essential for the practical application and formulation of these compounds in different fields (Candan et al., 2001).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards other chemical agents, define the range of applications and the chemical behavior of 7-Chloroquinazoline-2,4(1h,3h)-dione derivatives. Understanding these properties is crucial for designing new compounds with desired biological or physical characteristics (Kuryazov et al., 2009).
Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
Se ha encontrado que los derivados de quinazolina exhiben actividad antimicrobiana . Esto los convierte en posibles candidatos para el desarrollo de nuevos antibióticos, especialmente frente a la creciente resistencia a los antibióticos.
Actividad Antimalárica
Algunos derivados de quinazolina han mostrado potencial antimalárico . Esto podría ser particularmente útil en el desarrollo de tratamientos para cepas de malaria resistentes a los medicamentos.
Actividad Antioxidante
Se ha encontrado que los derivados de quinazolina tienen actividad antioxidante . Esto podría tener aplicaciones potenciales en el tratamiento de enfermedades causadas por estrés oxidativo, como las enfermedades cardíacas y el cáncer.
Actividad Antiinflamatoria
Los derivados de quinazolina han demostrado propiedades antiinflamatorias . Esto podría hacerlos útiles en el tratamiento de enfermedades inflamatorias como la artritis y el asma.
Actividad Anticonvulsiva
Algunos derivados de quinazolina han mostrado actividad anticonvulsiva . Esto podría conducir potencialmente al desarrollo de nuevos tratamientos para la epilepsia y otros trastornos convulsivos.
Actividad Anticancerígena
Los derivados de quinazolina han mostrado promesa en el tratamiento del cáncer
Mecanismo De Acción
Target of Action
Quinazoline and quinazolinone derivatives, which include 7-chloroquinazoline-2,4(1h,3h)-dione, have been found to exhibit a wide range of biopharmaceutical activities . These compounds have been used in the synthesis of diverse molecules of physiological significance and pharmacological utility .
Mode of Action
It is known that quinazoline and quinazolinone derivatives can induce apoptosis via mechanisms that involve either extrinsic or intrinsic pathways . These compounds interact with their targets, leading to changes that result in various biological activities .
Biochemical Pathways
Quinazoline and quinazolinone derivatives are known to affect a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Quinazoline and quinazolinone derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, anticonvulsant, and other activities .
Propiedades
IUPAC Name |
7-chloro-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-4-1-2-5-6(3-4)10-8(13)11-7(5)12/h1-3H,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXAYZARVWHJJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40289357 | |
| Record name | 7-chloroquinazoline-2,4(1h,3h)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40289357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13165-35-0 | |
| Record name | 13165-35-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60434 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-chloroquinazoline-2,4(1h,3h)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40289357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloroquinazoline-2,4-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

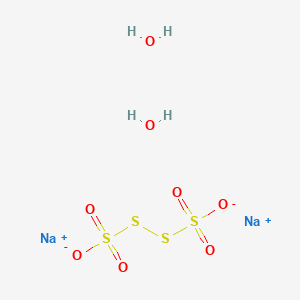
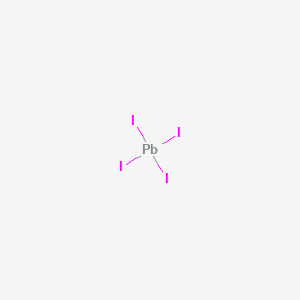
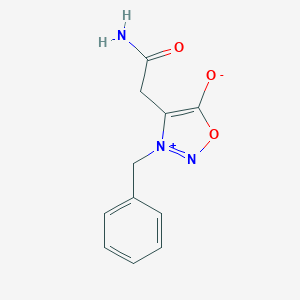
![3-Nitro-6H-indolo[2,3-b]quinoxaline](/img/structure/B83876.png)
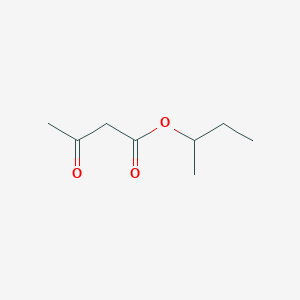

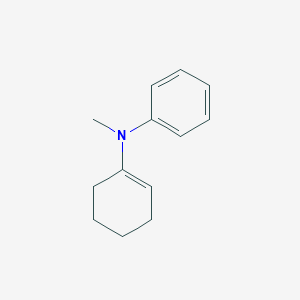



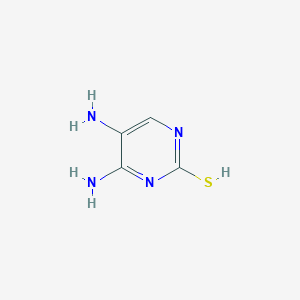

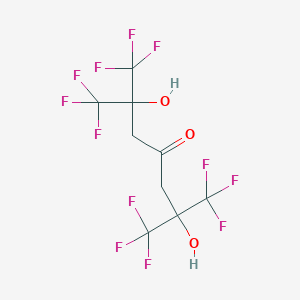
![Benzene, 1,1'-[(methylthio)ethenylidene]bis-](/img/structure/B83898.png)